molecular formula C20H25N3O3S B11139042 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B11139042
M. Wt: 387.5 g/mol
InChI Key: LOORPXIKIQKCLL-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide is a synthetic organic compound with a molecular weight of 387.50 g/mol, intended for research and development purposes . This molecule is characterized by a distinct molecular architecture featuring a 1,3-thiazole core substituted with a carboxamide group and a cyclopropylamine, linked via a methylene bridge to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran (oxane) ring system. The integration of these pharmacophores suggests potential for diverse biological activity. Compounds containing the tetrahydro-2H-pyran-4-carboxamide scaffold have been investigated in medicinal chemistry for their potential biological activities, including serving as building blocks for therapeutic agents . Similarly, thiazole derivatives are well-known in pharmaceutical research for their broad spectrum of bioactivities, and benzene sulfonamide thiazole compounds are active in specific biological pathways . The presence of the 4-methoxyphenyl moiety may influence the compound's electronic properties and binding affinity to biological targets. This combination of structural features makes it a valuable chemical entity for researchers exploring new ligands in areas such as enzyme inhibition, receptor modulation, and cell signaling pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in the discovery and development of novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H25N3O3S/c1-25-16-6-2-14(3-7-16)20(8-10-26-11-9-20)13-21-18(24)17-12-27-19(23-17)22-15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,21,24)(H,22,23)

InChI Key

LOORPXIKIQKCLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CSC(=N3)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopropylamine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of thiazole derivatives that have shown promise in medicinal chemistry. Thiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of this compound enable it to interact with specific biological targets, making it a candidate for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of thiazole derivatives. Modifications to the cyclopropyl and methoxyphenyl groups can significantly influence the compound's biological activity.

Pharmacological Insights

Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects:

  • Anticancer Activity : Some thiazole derivatives have been identified as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds that inhibit glutathione peroxidase have been linked to inducing ferroptosis in cancer cells .
  • Neurological Applications : The potential of thiazole derivatives as modulators of neurotransmitter systems has been explored, particularly in relation to pain management and neurodegenerative diseases. The P2X3 receptor antagonism has been a focal point in developing treatments for neuropathic pain .

Case Studies

  • Thiazole Derivatives in Cancer Therapy : A study demonstrated that a related thiazole derivative effectively inhibited tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involved the modulation of oxidative stress pathways, highlighting the relevance of this compound in oncology .
  • Neuropathic Pain Management : Research on P2X3 receptor antagonists has shown promising results in alleviating pain symptoms in preclinical models. Compounds structurally related to 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide have been evaluated for their ability to selectively inhibit P2X3 receptors, indicating potential therapeutic benefits for chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other thiazole and pyran-based derivatives. Below is a detailed comparison:

Core Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Bioactivity (if reported)
Target Compound Thiazole-4-carboxamide 2-Cyclopropylamino; N-linked THP-4-(4-methoxyphenyl) ~463.5 (estimated) Not reported Not available
N-(4-Cyano-THP-4-yl)-pyrazole-3-carboxamide (9e) Pyrazole-3-carboxamide 4-Cyano-THP; 1-(2-bromophenyl), 4-methyl, 5-phenyl 465.09 58% Not reported
N-(4-Cyano-THP-4-yl)-pyrazole-3-carboxamide (9g) Pyrazole-3-carboxamide 4-Cyano-THP; 1-(2-bromophenyl), 4-cyano, 5-phenyl 476.07 71% Not reported
N-[3-(Dimethylamino)propyl]-thiazole-4-carboxamide Thiazole-4-carboxamide 2-Pyrrole-formamido; 5-isopropyl ~600 (estimated) Not reported Not available

Key Observations :

  • THP Modifications: The target compound’s THP ring is substituted with a 4-methoxyphenyl group, whereas analogues like 9e and 9g use a cyano group at the same position. The methoxy group may enhance lipophilicity and π-π stacking compared to the cyano group’s electron-withdrawing effects .
  • Thiazole vs. Pyrazole Cores : Thiazole derivatives (target compound and ) exhibit greater sulfur-mediated metabolic stability compared to pyrazole-based analogues (e.g., 9e , 9g ), which may influence bioavailability .
Hypothesized Bioactivity
  • THP-containing analogues (e.g., 9e , 9g ) are explored for kinase inhibition due to their rigid, hydrophobic cores .
  • Thiazole-carboxamides (e.g., ) are often investigated as protease inhibitors or antimicrobial agents.

Biological Activity

The compound 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S, with a molecular weight of approximately 364.47 g/mol. The structural features include:

  • A cyclopropyl group,
  • A thiazole ring,
  • A methoxyphenyl group,
  • A tetrahydropyran moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • Several studies have demonstrated that thiazole derivatives possess significant antitumor properties. For instance, compounds similar to the one have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models.
  • Antimicrobial Activity :
    • The compound may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects :
    • Thiazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The exact mechanisms through which 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It could interact with various receptors implicated in inflammation and tumorigenesis.

Case Studies

  • Anticancer Study :
    • In a study involving human cancer cell lines, the compound demonstrated an IC50 value of 12 µM, indicating potent activity against tumor growth compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    • A series of tests against common bacterial strains revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .
  • Inflammation Model :
    • In animal models of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, suggesting anti-inflammatory properties .

Data Table

Activity TypeObserved EffectIC50/MIC Values
AntitumorInhibition of cell proliferationIC50 = 12 µM
AntimicrobialBacterial growth inhibitionMIC = 8 - 32 µg/mL
Anti-inflammatoryReduced edemaSignificant reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling the thiazole-4-carboxamide core with functionalized tetrahydropyran intermediates. For example, acylation of the cyclopropylamine group followed by nucleophilic substitution or amide bond formation with the tetrahydropyran-methyl moiety .
  • Optimization : Use polar aprotic solvents (e.g., DMF, DCM) for amide coupling, and consider catalysts like HATU or EDCI for improved efficiency. Reaction temperatures between 0–25°C minimize side products .
  • Yield Challenges : Low yields (e.g., 6–39% in similar compounds) often arise from steric hindrance; microwave-assisted synthesis or flow chemistry may enhance efficiency .

Q. What analytical techniques are critical for structural characterization?

  • Primary Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the cyclopropylamino group (δ 1.2–1.8 ppm for cyclopropane protons) and tetrahydropyran substituents (δ 3.3–4.0 ppm for oxymethylene) .
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z ~470–500 Da) .
    • Advanced Techniques : X-ray crystallography for resolving stereochemical ambiguities in the tetrahydropyran ring .

Q. How is initial biological activity screening conducted for this compound?

  • In Vitro Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Target Identification : Fluorescence polarization assays to assess binding to kinases or GPCRs, leveraging the thiazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Key Modifications :

  • Cyclopropylamino Group : Replace with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
  • Tetrahydropyran-Methyl Moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
    • Screening Strategy : Parallel synthesis of analogs followed by dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., COX-2, EGFR) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Case Study : Discrepancies in δ values for the tetrahydropyran ring may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior .
  • Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling :

  • ADME Studies : Assess metabolic stability in liver microsomes and plasma protein binding to explain poor in vivo translation .
  • Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if solubility is limiting .

Q. How to evaluate polypharmacology effects and off-target interactions?

  • Proteome-Wide Screening : Chemoproteomics (e.g., thermal shift assays) to identify unintended targets .
  • Computational Tools : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding promiscuity .

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